molecular formula C5H9BrO B6241201 2-(bromomethyl)-3-ethyloxirane, Mixture of diastereomers CAS No. 791103-86-1

2-(bromomethyl)-3-ethyloxirane, Mixture of diastereomers

Cat. No. B6241201
CAS RN: 791103-86-1
M. Wt: 165
InChI Key:
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Description

“2-(bromomethyl)-3-ethyloxirane, Mixture of diastereomers” is a compound that consists of diastereomers. Diastereomers are a type of stereoisomer . They occur when two or more stereoisomers of a compound have different configurations at one or more (but not all) of the equivalent (related) stereocenters and are not mirror images of each other . Diastereomers have different physical properties and often different chemical reactivity .


Synthesis Analysis

The synthesis of diastereomers often involves the use of chiral high-performance liquid chromatography (HPLC) methods . These methods are useful for the separation of enantiomers, i.e., the preparation of enantiopure compounds . Another method used for the synthesis of diastereomers is diastereomeric recrystallization . This method separates two enantiomers that have already mixed into a single solution .


Molecular Structure Analysis

Diastereomers are defined as non-mirror image, non-identical stereoisomers . They occur when two or more stereoisomers of a compound have different configurations at one or more (but not all) of the equivalent (related) stereocenters and are not mirror images of each other . When two diastereoisomers differ from each other at only one stereocenter, they are epimers .


Chemical Reactions Analysis

Diastereomers have different chemical reactivity . How a compound reacts with others can vary between diastereomers . For instance, glucose and galactose are diastereomers. Even though they share the same molar weight, glucose is more stable than galactose . This difference in stability causes galactose to be absorbed slightly faster than glucose in the human body .


Physical And Chemical Properties Analysis

Diastereomers have different physical properties such as melting points, boiling points, densities, solubilities, refractive indices, dielectric constants, and specific rotations . They also have different chemical reactivity .

Mechanism of Action

The mechanism of action for diastereomers often involves the addition of halogens to alkenes . For example, when bromine is added to (E)-2-butene, it results in the formation of a meso compound (2R,3S)-2,3-dibromobutane . The addition of (E)-2-butene gives one product, the meso compound (2R,3S)-2,3-dibromobutane, while the addition of (Z)-2-butene produces the racemic mixture of two enantiomers, (2S,3S)-2,3-dibromobutane and (2R,3R)-2,3-dibromobutane .

Safety and Hazards

The safety data sheet for bromomethane, a related compound, indicates that it is a gas under pressure and may explode if heated . It can cause skin irritation, serious eye irritation, and respiratory irritation . It is suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life and toxic to aquatic life with long-lasting effects . It harms public health and the environment by destroying ozone in the upper atmosphere .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(bromomethyl)-3-ethyloxirane involves the reaction of ethylene oxide with bromomethyl methyl ether in the presence of a strong acid catalyst to form a mixture of diastereomers.", "Starting Materials": [ "Ethylene oxide", "Bromomethyl methyl ether", "Strong acid catalyst" ], "Reaction": [ "Add ethylene oxide and bromomethyl methyl ether to a reaction flask", "Add a strong acid catalyst to the reaction flask", "Heat the reaction mixture to a temperature of 50-60°C and stir for several hours", "Allow the reaction mixture to cool and then extract the product with a suitable solvent", "Purify the product by distillation or chromatography" ] }

CAS RN

791103-86-1

Product Name

2-(bromomethyl)-3-ethyloxirane, Mixture of diastereomers

Molecular Formula

C5H9BrO

Molecular Weight

165

Purity

95

Origin of Product

United States

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